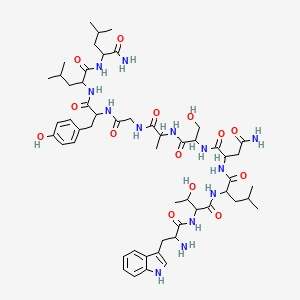
2-(Hydroxyiminomethyl)-5-(hydroxymethyl)oxolane-3,4-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Hydroxyiminomethyl)-5-(hydroxymethyl)oxolane-3,4-diol is an organic compound with significant potential in various scientific fields. This compound features multiple hydroxyl groups, making it a valuable molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Hydroxyiminomethyl)-5-(hydroxymethyl)oxolane-3,4-diol typically involves the hydroxylation of activated alkenes. One method involves oxone-mediated direct arylhydroxylation, which is performed under simple conditions without any external additives or catalysts . The reaction is a tandem process involving epoxidation and subsequent Friedel–Crafts alkylation, with oxone playing a dual role as both the oxidant and proton source .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but the principles of large-scale organic synthesis can be applied. This would involve optimizing the reaction conditions to ensure high yield and purity, as well as scaling up the process to industrial levels.
Chemical Reactions Analysis
Types of Reactions
2-(Hydroxyiminomethyl)-5-(hydroxymethyl)oxolane-3,4-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The oxime group can be reduced to form amines.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as oxone for hydroxylation.
Reducing agents: Such as sodium borohydride for reducing oximes.
Nucleophiles: Such as alkoxides for substitution reactions.
Major Products
The major products formed from these reactions include:
Carbonyl compounds: From oxidation of hydroxyl groups.
Amines: From reduction of oxime groups.
Ethers: From nucleophilic substitution of hydroxyl groups.
Scientific Research Applications
2-(Hydroxyiminomethyl)-5-(hydroxymethyl)oxolane-3,4-diol has various applications in scientific research, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and antioxidant effects.
Industry: Used in the synthesis of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(Hydroxyiminomethyl)-5-(hydroxymethyl)oxolane-3,4-diol involves its interaction with various molecular targets. The hydroxyl and oxime groups can form hydrogen bonds and interact with enzymes and receptors, modulating their activity. The compound’s effects are mediated through pathways involving oxidation-reduction reactions and nucleophilic substitutions.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
Hydroxyl-containing oxindoles: Synthesized through oxone-mediated arylhydroxylation.
3,4-Dihydroquinolin-2-ones: Also synthesized through similar hydroxylation reactions.
Uniqueness
2-(Hydroxyiminomethyl)-5-(hydroxymethyl)oxolane-3,4-diol is unique due to its specific structure, which allows for multiple hydroxylation and substitution reactions. This makes it a versatile compound for various applications in chemistry, biology, and medicine.
Properties
Molecular Formula |
C6H11NO5 |
|---|---|
Molecular Weight |
177.16 g/mol |
IUPAC Name |
2-(hydroxyiminomethyl)-5-(hydroxymethyl)oxolane-3,4-diol |
InChI |
InChI=1S/C6H11NO5/c8-2-4-6(10)5(9)3(12-4)1-7-11/h1,3-6,8-11H,2H2 |
InChI Key |
LOWIEQVCSWOMAE-UHFFFAOYSA-N |
Canonical SMILES |
C(C1C(C(C(O1)C=NO)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N'-[5-bromo-3-(2-heptanoylcarbohydrazonoyl)-2-hydroxybenzylidene]heptanohydrazide](/img/structure/B13382987.png)






![2-Hydroxy-4-methylbenzaldehyde 5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylhydrazone](/img/structure/B13383026.png)

![(3aR,8aR)-(-)-4,4,8,8-Tetrakis(3,5-diethylphenyl)tetrahydro-2,2-dimethyl-6-phenyl-1,3-dioxolo[4,5-e]dioxaphosphepin](/img/structure/B13383039.png)

![1,2,3-Trimethoxy-5-[2-(3,4,5-trimethoxyphenyl)ethyl]benzene](/img/structure/B13383050.png)

